molecular formula C20H28N2O B15165761 2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol CAS No. 627519-96-4

2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol

Cat. No.: B15165761
CAS No.: 627519-96-4
M. Wt: 312.4 g/mol
InChI Key: RHEIVTVFXUKHKH-UHFFFAOYSA-N
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Description

2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol is a chemical compound with the molecular formula C20H29NO It is characterized by the presence of a butanol group attached to a diphenylethylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol typically involves the reaction of 2,2-diphenylethylamine with 2-(2-aminoethylamino)butan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure consistent quality. Purification steps, such as distillation or crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A related compound with similar structural features but different functional groups.

    N,N-Diethyl-2-aminoethanol: Another similar compound used in various chemical applications.

Uniqueness

2-[2-(2,2-Diphenylethylamino)ethylamino]butan-1-ol is unique due to its specific combination of functional groups and structural arrangement. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

CAS No.

627519-96-4

Molecular Formula

C20H28N2O

Molecular Weight

312.4 g/mol

IUPAC Name

2-[2-(2,2-diphenylethylamino)ethylamino]butan-1-ol

InChI

InChI=1S/C20H28N2O/c1-2-19(16-23)22-14-13-21-15-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-23H,2,13-16H2,1H3

InChI Key

RHEIVTVFXUKHKH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCCNCC(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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